molecular formula C41H28N6Na4O17S4 B12419100 tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate

tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate

Cat. No.: B12419100
M. Wt: 1096.9 g/mol
InChI Key: AQJHZNCSXLBXMY-UHFFFAOYSA-J
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Description

Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate is a complex organic compound characterized by multiple sulfonate groups and carbamoyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate typically involves multi-step organic reactions. These reactions often include the formation of sulfonate groups and the introduction of carbamoyl functionalities through amide bond formation. Common reagents used in these reactions include sulfonating agents, carbamoylating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can alter the functional groups, potentially leading to different derivatives.

    Substitution: The sulfonate and carbamoyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations.

Biology

In biological research, the compound may be utilized in studies involving enzyme inhibition, protein interactions, or as a probe for specific biochemical pathways.

Medicine

Industry

Industrial applications might involve its use in the production of dyes, pigments, or as a component in specialized materials with unique properties.

Mechanism of Action

The mechanism by which tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate exerts its effects depends on its interaction with molecular targets. These interactions may involve binding to specific proteins, enzymes, or receptors, leading to modulation of biochemical pathways. The sulfonate and carbamoyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tetrasodium ethylenediaminetetraacetate (EDTA): A chelating agent with multiple carboxylate groups.

    Tetrasodium pyrophosphate (TSPP): A compound with multiple phosphate groups used in various industrial applications.

Uniqueness

Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate is unique due to its specific arrangement of sulfonate and carbamoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective.

Properties

Molecular Formula

C41H28N6Na4O17S4

Molecular Weight

1096.9 g/mol

IUPAC Name

tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate

InChI

InChI=1S/C41H32N6O17S4.4Na/c48-37(42-27-1-9-33(10-2-27)65(53,54)55)23-17-24(38(49)43-28-3-11-34(12-4-28)66(56,57)58)20-31(19-23)46-41(52)47-32-21-25(39(50)44-29-5-13-35(14-6-29)67(59,60)61)18-26(22-32)40(51)45-30-7-15-36(16-8-30)68(62,63)64;;;;/h1-22H,(H,42,48)(H,43,49)(H,44,50)(H,45,51)(H2,46,47,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64);;;;/q;4*+1/p-4

InChI Key

AQJHZNCSXLBXMY-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)NC5=CC=C(C=C5)S(=O)(=O)[O-])C(=O)NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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